D-prephenyl lactate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O8 |
|---|---|
Molecular Weight |
298.24 g/mol |
IUPAC Name |
1-(2-carboxy-2-oxoethyl)-4-[(2R)-2-hydroxypropanoyl]oxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O8/c1-7(14)11(18)21-8-2-4-13(5-3-8,12(19)20)6-9(15)10(16)17/h2-5,7-8,14H,6H2,1H3,(H,16,17)(H,19,20)/t7-,8?,13?/m1/s1 |
InChI Key |
LNGMWZFHTXFDNM-UYVLXELHSA-N |
SMILES |
CC(C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
Isomeric SMILES |
C[C@H](C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
Canonical SMILES |
CC(C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Enzymology of D Prephenyl Lactate Transformation
The enzymatic utilization of D-prephenyl lactate (B86563) has been demonstrated, providing a foundation for understanding its biological transformations. Research has shown that cyclohexadienyl dehydratase and cyclohexadienyl dehydrogenase, enzymes sourced from Klebsiella pneumoniae, are capable of utilizing D-prephenyl lactate as a substrate. nih.gov
These enzymes are typically involved in the later stages of the shikimate pathway, converting cyclohexadienyl compounds. For instance, prephenate dehydratase (a type of cyclohexadienyl dehydratase) catalyzes the decarboxylation of prephenate to phenylpyruvate, a precursor to phenylalanine. asm.org Similarly, prephenate dehydrogenase (a type of cyclohexadienyl dehydrogenase) converts prephenate to 4-hydroxyphenylpyruvic acid, a precursor to tyrosine. asm.org The demonstrated activity of these enzymes on this compound suggests that the prephenyl moiety of the compound can undergo similar transformations, potentially leading to derivatives of phenyllactate or hydroxyphenyllactate.
Beyond these specific enzymes, given D-preprephenyl lactate's ester linkage, it is also a potential substrate for esterases (EC 3.1.1.-). Esterases are a broad class of hydrolases that cleave carboxyl ester bonds, releasing a carboxylic acid and an alcohol. nih.govgoogle.com For example, human leukocyte elastase (HLE) has been shown to hydrolyze lactate esters. frontiersin.org Therefore, the transformation of this compound could also involve the enzymatic hydrolysis of its (R)-lactoyl ester bond, releasing prephenic acid and (R)-lactic acid.
Rational Design Approaches for D Prephenyl Lactate Converting Enzymes
Rational design in enzyme engineering involves predicting the effects of structural changes on catalytic behavior through physical models and introducing specific mutations via site-directed mutagenesis. creative-enzymes.comnih.govpnas.org This approach relies on a thorough understanding of the enzyme's three-dimensional structure, its active site, and the mechanism of catalysis. creative-enzymes.compnas.org
For enzymes that convert D-prephenyl lactate (B86563), such as cyclohexadienyl dehydratase or dehydrogenase, rational design could focus on several aspects:
Active Site Optimization : By analyzing the binding pockets and catalytic residues, specific amino acid substitutions could be introduced to improve the enzyme's affinity or specificity for D-prephenyl lactate. This might involve modifying residues that interact with the prephenyl ring, the lactate moiety, or the ester linkage. pnas.org
Enhanced Catalytic Efficiency : Understanding the rate-limiting steps in the enzymatic reaction allows for targeted modifications to accelerate turnover. For instance, if the release of products is slow, mutations could be designed to facilitate this step. pnas.org
Altering Stereoselectivity : While this compound already possesses a specific stereochemistry, rational design could be used to ensure or enhance the stereospecificity of the desired transformation, especially if multiple reaction pathways are possible.
Introducing New Functions : In some cases, rational design can even introduce novel enzymatic functions, such as enabling the hydrolysis of a specific ester bond by introducing a catalytic residue like histidine. acs.org This could be applied to develop specific esterases for this compound if a tailored hydrolysis is desired.
Computational modeling plays a crucial role in rational design, allowing for in silico predictions of how mutations might affect substrate binding and catalytic efficiency before experimental validation. nih.govbiorxiv.org
Random Mutagenesis and Screening for Enhanced Catalysis
Occurrence and Function in Microbial Systems
Specific and detailed information regarding the occurrence and function of this compound in microbial systems, including its precise role in bacterial and fungal metabolism, is not extensively documented in the available research. While D-lactic acid (a different compound, CHEBI:42111) is widely recognized for its production by various bacteria and fungi and its involvement in their metabolism, such comprehensive data for this compound is not readily found. nih.govacutecaretesting.orgontosight.aiwikipedia.orgnih.govfao.orgfrontiersin.orgnih.govmdpi.comderangedphysiology.comnih.govnih.gov
Role in Bacterial and Fungal Metabolism
Research predominantly highlights the role of D-lactic acid in microbial metabolism, particularly its production by lactic acid bacteria (LAB) and certain fungi through the action of D-lactate dehydrogenase or lactate racemase. nih.govacutecaretesting.orgnih.govnih.govmdpi.comnih.gov This D-lactic acid contributes to various microbial processes, including fermentation and the synthesis of cell wall components in some bacteria, such as Lactobacillus plantarum, conferring vancomycin (B549263) resistance. nih.gov However, specific metabolic roles for this compound within these microbial systems are not described in the provided information.
Specific Microorganisms Exhibiting this compound Pathways
While numerous microorganisms, including various species of Lactobacillus, Pediococcus, Enterococcus, Streptococcus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis, Cutibacterium acnes, Candida albicans, Sapromyces, and Phytophthora undulata, are known to produce D-lactic acid, specific microorganisms exhibiting metabolic pathways for this compound are not identified in the search results. nih.govacutecaretesting.orgontosight.ainih.govfrontiersin.orgnih.govmdpi.comderangedphysiology.comnih.gov
Presence and Significance in Plant Metabolism
The available literature does not provide specific details on the presence and significance of this compound in plant metabolism. Studies on lactate in plants generally refer to D-lactic acid and L-lactic acid, which are involved in fundamental pathways like photorespiration and responses to anaerobic conditions. ebi.ac.uknih.govgoogle.comdrugbank.comresearchgate.net However, the unique contributions or interactions of this compound within plant systems, including its role in secondary metabolite production or its influence on plant growth and development, are not elucidated.
Contribution to Secondary Metabolite Production
Plant secondary metabolites are diverse organic compounds not essential for basic growth but play crucial ecological roles, such as defense mechanisms and attracting pollinators. derangedphysiology.comnih.govmdpi.comnih.govfrontiersin.org While various metabolic pathways lead to the production of these compounds, the specific involvement of this compound in the biosynthesis of plant secondary metabolites is not described in the provided research.
Interactions with Plant Growth and Development
General lactate compounds, such as L-lactic acid, have been explored for their potential to promote plant growth and stimulate root and shoot development. google.comresearchgate.netnih.gov However, direct evidence or detailed research findings on this compound's interactions with or contributions to plant growth and development are not available in the retrieved information.
Comparative Metabolomics and Pathway Variations Across Organisms Exhibiting this compound Pathways
Comparative metabolomics is a powerful approach used to identify metabolic differences and pathway variations across organisms or under different conditions. nih.govbiorxiv.org While this technique has been applied to study variations in metabolites and pathways in various biological systems, including microbial communities and plant varieties, specific comparative metabolomics studies focusing on this compound and its pathway variations across different organisms are not found in the search results. The existing metabolomic studies related to lactate primarily concern D-lactic acid and its implications in health and disease, or its production in industrial fermentation processes. nih.govebi.ac.uknih.govacutecaretesting.orgontosight.ainih.govderangedphysiology.comnih.govresearchgate.net
Advanced Analytical Methodologies for D Prephenyl Lactate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating D-prephenyl lactate (B86563) from complex mixtures and for its subsequent quantification. These techniques are particularly critical for assessing enantiomeric purity, a crucial aspect given the chiral nature of the compound.
Chiral Chromatography (HPLC, GC) for D-Prephenyl Lactate Enantiomeric Purity
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), plays a pivotal role in resolving enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. restek.com For this compound, ensuring enantiomeric purity is vital for understanding its specific biological roles and chemical properties.
HPLC, particularly with chiral stationary phases, is widely employed for the enantiomeric separation of chiral compounds like this compound. nih.govlabcluster.commdpi.comnih.gov For instance, methods have been developed for the simultaneous determination of L- and D-lactic acid enantiomers using chiral HPLC columns, such as the Astec CHIROBIOTIC® R chiral column. labcluster.com These columns are suitable for the enantio-resolution of hydrophilic acids. Mobile phase compositions, often involving ammonium (B1175870) acetate (B1210297) and acetonitrile, and controlled temperatures are optimized to achieve effective separation. mdpi.com Detection limits for D-lactate in such systems can be as low as 1.5 pmol, with good analytical recovery and precision. nih.gov While these examples pertain to lactic acid, the principles and column types are directly applicable to the separation of this compound from its L-enantiomer, if the latter were present.
Similarly, chiral GC utilizes specialized stationary phases, frequently incorporating cyclodextrins, to achieve enantioselective separation. restek.comchromatographyonline.com These phases are highly selective for oxygen-containing analytes, including acids and lactones. chromatographyonline.com Temperature control is critical in chiral GC, as lower elution temperatures generally enhance selectivity. chromatographyonline.com GC methods are robust for quantification, though sample preparation can be time-consuming. mdpi.com The application of chiral GC to this compound would involve derivatization to enhance volatility, followed by separation on a suitable chiral column to determine its enantiomeric purity.
Coupled Techniques (LC-MS, GC-MS) for Structural Confirmation of this compound
Coupling chromatographic techniques with mass spectrometry (MS) provides powerful tools for both quantification and definitive structural confirmation of this compound. LC-MS and GC-MS offer high sensitivity and specificity, allowing for the identification of compounds even in complex biological matrices. nih.govmdpi.combslonline.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of LC with the identification capabilities of MS. For this compound, LC-MS/MS (tandem mass spectrometry) is particularly valuable. MS/MS experiments involve fragmenting selected precursor ions to generate characteristic product ion spectra, which provide detailed structural information. mdpi.comscirp.orgnih.gov High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Q-TOF, are preferred for accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. mdpi.comnih.gov LC-MS methods have been successfully optimized for the simultaneous quantification of D- and L-lactate in biological fluids, demonstrating good sensitivity (limit of detection as low as 0.01 µg/mL) and accuracy. nih.gov The application of LC-MS/MS to this compound would involve optimizing ionization conditions and fragmentation patterns to confirm its molecular structure and differentiate it from closely related compounds or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a widely used technique for the analysis of organic compounds, including lactate and its derivatives. mdpi.combslonline.orgmayocliniclabs.comtestcatalog.org Samples are typically derivatized to increase their volatility before injection into the GC system. mdpi.combslonline.org The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for identification. bslonline.org GC-MS has been used for the characterization of phytochemicals, including various lactic acid derivatives, in fermented products. mdpi.com For this compound, GC-MS would be employed for its structural confirmation by comparing its fragmentation pattern with known standards or by de novo interpretation of the mass spectral data, especially if derivatization is required.
Spectroscopic Approaches for Structural and Conformational Analysis
Spectroscopic methods provide direct insights into the molecular structure, connectivity, and three-dimensional arrangement of this compound.
Advanced NMR Spectroscopy (2D, 3D) for this compound Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of chemical structures. For this compound, both one-dimensional (1D) and advanced two-dimensional (2D) NMR experiments are critical. The initial characterization of this compound involved 1H NMR, 13C NMR, and two-dimensional heteronuclear experiments. nih.gov
1D NMR (1H and 13C NMR): These experiments provide information on the chemical environment of hydrogen and carbon atoms within the molecule. The chemical shifts and coupling patterns in 1H NMR spectra reveal the types of protons and their neighboring groups. radiopaedia.orghmdb.ca Similarly, 13C NMR provides information on the carbon backbone. nih.gov
2D NMR Spectroscopy: For larger or more complex molecules like this compound, 2D NMR techniques are essential to resolve overlapping resonances and establish connectivity between atoms. libretexts.org
Correlation Spectroscopy (COSY): Homonuclear 2D COSY experiments reveal proton-proton couplings, indicating which protons are connected through one to three bonds. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): [1H, 13C]-HSQC experiments correlate protons directly bonded to carbons, providing crucial information about the carbon-hydrogen framework. libretexts.orghmdb.ca
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing long-range connectivity and quaternary carbon assignments.
Total Correlation Spectroscopy (TOCSY): TOCSY experiments show correlations between all protons within a spin system, helping to identify entire fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about spatial proximity between nuclei, which is vital for determining the three-dimensional conformation of this compound in solution.
The application of these advanced NMR techniques allows for a comprehensive and unambiguous determination of the complete structure of this compound.
Circular Dichroism for this compound Stereochemical Determination
Circular Dichroism (CD) spectroscopy is a powerful technique specifically used to investigate the structural aspects of optically active chiral molecules. wikipedia.orglibretexts.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org
For this compound, CD spectroscopy was conclusively used to prove the R configuration of its asymmetric carbon at C-8. nih.gov This demonstrates the direct utility of CD in determining the absolute stereochemistry of chiral compounds. The CD spectrum provides a definitive, signed reference for relative stereochemical assignment, and can be used to compare a series of compounds to determine if they have corresponding or opposite handedness. chiralabsxl.com While the ability to calculate electronic CD a priori is limited, comparison with spectra of compounds with known stereochemistry or the application of exciton (B1674681) coupling theory for molecules with multiple chromophores can yield definitive absolute stereochemistry. chiralabsxl.com Vibrational circular dichroism (VCD), which uses infrared light, can also be used for structural studies of small organic molecules and is sensitive to conformational changes. nih.gov
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling, particularly with stable isotopes such as 13C, is a sophisticated analytical strategy used to trace metabolic pathways and quantify metabolic fluxes. While direct studies on this compound's metabolic flux using isotopic labeling are not widely detailed in the provided search results, the principles are highly applicable for understanding its biosynthesis, degradation, and interconversion within biological systems.
In metabolic flux analysis, a biological system is fed with a substrate labeled with stable isotopes (e.g., [1-13C]glucose). nih.gov The labeled atoms are then incorporated into downstream metabolites, and their distribution within these molecules is analyzed using techniques like NMR spectroscopy or mass spectrometry. nih.gov For instance, 13C-incorporation analysis has been used to confirm the origin of elevated lactate from newly synthesized [3-13C]lactate, with blood-derived [1-13C]glucose as the precursor. nih.gov This type of analysis allows researchers to quantify the rates of specific metabolic reactions and pathways.
For this compound, isotopic labeling could be employed to:
Elucidate its biosynthetic pathway: By introducing labeled precursors (e.g., labeled chorismate or prephenate derivatives), the incorporation of these labels into this compound could reveal the enzymatic steps involved in its formation.
Study its catabolism: Labeling this compound itself and observing the distribution of labels in its degradation products could shed light on its breakdown pathways.
Quantify metabolic fluxes: In systems where this compound is an active metabolite, stable isotope tracing could quantify its production and consumption rates under different physiological or experimental conditions. Mass spectrometry, especially high-resolution MS/MS, is well-suited for analyzing the isotopic enrichment and fragmentation patterns of labeled molecules, providing insights into their metabolic fate. mdpi.com
The combination of isotopic labeling with advanced analytical techniques such as NMR and MS provides a powerful approach to unravel the complex metabolic roles of this compound within biological systems.
Genetic and Regulatory Aspects of D Prephenyl Lactate Metabolism
Post-Translational Modification of D-Prephenyl Lactate (B86563) Pathway Enzymes
Phosphorylation, Acetylation, and Other Modifications
The post-translational modification (PTM) of enzymes is a crucial regulatory mechanism across all living organisms, influencing protein structure, function, and interactions acs.orgthermofisher.com. These modifications, including phosphorylation and acetylation, typically occur on specific amino acid residues such as serine, threonine, tyrosine (for phosphorylation), and lysine (B10760008) (for acetylation) acs.orgthermofisher.comasm.org.
However, specific enzymes directly involved in the metabolism of D-prephenyl lactate have not been widely identified or studied in detail. Consequently, there is a lack of specific research findings detailing the phosphorylation, acetylation, or other covalent modifications of such enzymes. In general biological systems, phosphorylation involves the addition of a phosphate (B84403) group, typically catalyzed by kinases, and can be reversed by phosphatases acs.orgthermofisher.com. Acetylation, particularly lysine acetylation, involves the transfer of an acetyl group, often from acetyl-CoA, mediated by N-acetyltransferases thermofisher.comasm.org. Other potential modifications include methylation, glycosylation, and ubiquitination acs.orgthermofisher.com.
Without identified enzymes specific to this compound metabolism, detailed data tables on their modifications cannot be provided.
Impact on Enzyme Activity and Stability
Phosphorylation: The addition of a negatively charged phosphate group can induce conformational changes in an enzyme, affecting its active site, allosteric regulation, or interaction with other molecules acs.org. For example, phosphorylation of tyrosine residues in proteins plays a vital role in cell signaling pathways and can significantly impact enzyme function . In the shikimate pathway, enzymes like shikimate kinase are known to catalyze ATP-dependent phosphorylation of intermediates slideshare.netwikipedia.org. While this refers to substrate phosphorylation, enzyme phosphorylation is a common regulatory mechanism for metabolic enzymes.
Acetylation: Lysine acetylation neutralizes the positive charge of lysine residues, which can alter protein-protein interactions, protein-nucleic acid interactions, and protein stability thermofisher.comasm.org. This modification is increasingly recognized as a widespread regulatory mechanism in bacterial metabolism, influencing various cellular processes asm.org. For instance, certain bacterial acetyltransferases (ACT-GNATs) are allosterically regulated by amino acid concentration, impacting their activity asm.org.
Given the current scientific literature, specific research findings detailing how phosphorylation or acetylation directly impact the activity or stability of enzymes metabolizing this compound are not available. Therefore, detailed research findings or data tables specific to this compound's metabolizing enzymes cannot be presented. The general principles described above represent the known effects of these modifications on enzymes in other, more characterized metabolic pathways.
Biotechnological Applications and Synthetic Biology of D Prephenyl Lactate Pathways
Metabolic Engineering for Enhanced Production of D-Prephenyl Lactate (B86563) or its Derivatives
Specific metabolic engineering strategies for the enhanced production of D-prephenyl lactate or its direct derivatives are not widely documented in the available literature. Research in metabolic engineering often focuses on the production of D-lactate (D-lactic acid), a distinct compound, due to its industrial relevance as a monomer for biodegradable plastics like polylactic acid (PLA). researchgate.netnih.govnih.gov
Pathway Optimization Strategies
Given the limited direct information on this compound, specific pathway optimization strategies for its enhanced production are not established. In the broader context of metabolic engineering for other valuable compounds, pathway optimization typically involves identifying and manipulating key enzymes, redirecting carbon flux, and eliminating competing pathways to maximize product yield and productivity. For instance, in the production of D-lactate, strategies include overexpressing lactate dehydrogenase genes, deleting genes for competing byproducts (such as ethanol (B145695), acetate (B1210297), and succinate), and optimizing carbon resource utilization and redox states. researchgate.netnih.govfrontiersin.org
Table 1: General Metabolic Engineering Strategies for Enhanced Production (Examples from D-Lactate)
| Strategy Type | Description | Example Application (D-Lactate) | Reference |
| Gene Overexpression | Increasing the activity of key enzymes in the desired pathway. | Overexpression of ldhA (lactate dehydrogenase) in E. coli to convert pyruvate (B1213749) to D-lactic acid. researchgate.net | researchgate.net |
| Gene Deletion | Removing genes encoding enzymes that lead to undesired byproducts or consume the target product. | Deletion of pflB, frdABCD, adhE, ackA in E. coli to reduce formate, fumarate, ethanol, and acetate production, enhancing D-lactate yield. chemspider.comnih.gov | chemspider.comnih.gov |
| Redox Balancing | Modulating the intracellular NAD+/NADH ratio to favor reactions requiring specific cofactors. | Engineering homolactic fermentation routes in E. coli to be redox balanced for D-lactate production. researchgate.net | researchgate.net |
| Carbon Flux Redirection | Shifting metabolic flux towards the desired product by modifying central metabolic pathways. | Enhancing expression of glpD-glpK in E. coli for efficient glycerol (B35011) to D-lactate conversion. d-nb.info | d-nb.info |
Host Strain Selection and Modification (e.g., E. coli, yeasts)
There are no specific host strains reported in the provided search results that have been selected and modified explicitly for this compound production. However, for the production of D-lactate, Escherichia coli and Saccharomyces cerevisiae (yeast) are commonly engineered host organisms. researchgate.netnih.govnih.govfrontiersin.org
Escherichia coli: E. coli is a widely used industrial platform due to its well-understood genetics and metabolism. Engineered E. coli strains have achieved high titers and yields of D-lactate by strategies such as deleting genes for competing pathways (e.g., ackA, pta, pflB, dld, poxB, adhE, frdA) and overexpressing D-lactate dehydrogenase. researchgate.netchemspider.comnih.gov For instance, an engineered E. coli strain (B0013-070) produced 125 g/L D-lactate with a significant increase in productivity. nih.gov Another strain produced over 100 g/L D-lactate from crude glycerol. d-nb.info
Yeasts (e.g., Saccharomyces cerevisiae, Komagataella phaffii): Saccharomyces cerevisiae has been engineered for D-lactate production by expressing highly stereospecific D-lactate dehydrogenase genes (e.g., from Leuconostoc mesenteroides) and deleting genes involved in ethanol and glycerol production (PDC1, ADH1, GPD1, GPD2). frontiersin.orgnih.gov Adaptive evolution and overexpression of stress-response genes have further enhanced D-lactate tolerance and production in yeast. nih.gov Komagataella phaffii has also been engineered to convert methanol (B129727) into D-lactic acid, achieving high yields through optimization of D-lactate dehydrogenase genes and promoters. fishersci.beresearchgate.net
Table 2: Representative D-Lactate Production in Engineered Host Strains
| Host Strain | Carbon Source | D-Lactate Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| E. coli LA02Δdld | Glycerol | 32 | 85% theoretical | 1.5 | researchgate.net |
| E. coli B0013-070-pTHldhA | Crude Glycerol | 100.3 | 0.754 g/g glycerol | 2.78 | researchgate.net |
| E. coli B0013-070 | Glucose | 125 | - | 0.61 (g/g h) | nih.gov |
| S. cerevisiae (evolved strain) | Glucose | 112.0 | 0.80 g/g glucose | 2.2 | nih.gov |
| S. cerevisiae ASc-d789M | Glucose | 40.03 | 0.81 g/g glucose | - | frontiersin.org |
| Zymomonas mobilis ZML-pdc-ldh | Molasses | 32.9 | >97% carbon conv. | 0.6 | frontiersin.org |
| Zymomonas mobilis ZML-pdc-ldh | Corncob residue hydrolysate | 42.8 | >99% carbon conv. | 2.1 | frontiersin.org |
Biosynthesis of Aromatic Compounds through this compound Intermediates
There is no direct evidence in the provided search results to suggest that this compound serves as a common or widely recognized intermediate in the primary biosynthesis pathways of aromatic compounds such as L-phenylalanine or tyrosine. The established pathways for these aromatic amino acids proceed through prephenate as a crucial branch-point intermediate. researchgate.netnih.govevonik.comresearchgate.net Prephenate is converted to phenylpyruvate (a precursor to phenylalanine) by prephenate dehydratase (PDT) or to 4-hydroxyphenylpyruvate (a precursor to tyrosine) by prephenate dehydrogenase (PDH). researchgate.netnih.govnih.govresearchgate.net
Production of L-Phenylalanine and Tyrosine Analogues
The biosynthesis of L-phenylalanine and L-tyrosine in microorganisms and plants primarily occurs via the shikimate pathway, with chorismate being a central precursor that is converted to prephenate. researchgate.netnih.govevonik.comresearchgate.net
L-Phenylalanine: Prephenate can be converted to phenylpyruvate by prephenate dehydratase (PDT), which is then transaminated to L-phenylalanine. Alternatively, in some organisms, prephenate is transaminated to arogenate, which is then decarboxylated and dehydrated to L-phenylalanine. researchgate.netnih.govnih.gov
Tyrosine Analogues: Similarly, prephenate is converted to 4-hydroxyphenylpyruvate (HPP) by prephenate dehydrogenase (PDH), which is subsequently transaminated to L-tyrosine. An alternative pathway involves the conversion of arogenate to L-tyrosine by arogenate dehydrogenase. nih.govevonik.com
While D-lactate can be involved in the metabolism of phenylalanine (e.g., phenyllactic acid production from phenylalanine through phenylpyruvate), d-nb.infofrontiersin.org there is no indication that this compound acts as an intermediate in these pathways for the production of L-phenylalanine or tyrosine analogues.
Synthesis of Novel Fine Chemicals and Pharma Intermediates
The synthesis of novel fine chemicals and pharmaceutical intermediates often leverages microbial cell factories and enzymatic cascades, particularly for aromatic compounds derived from the shikimate pathway. evonik.comborregaard.comd-nb.inforesearchgate.netvandemark.com These processes commonly utilize precursors like chorismate, prephenate, L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.netborregaard.comd-nb.inforesearchgate.net Examples include the production of phenol, cinnamic acid, p-coumaric acid, and p-hydroxybenzoic acid. borregaard.com However, the available literature does not specifically mention this compound as a direct intermediate in the synthesis of novel fine chemicals or pharma intermediates. Pharmaceutical intermediates are crucial building blocks for active pharmaceutical ingredients (APIs) and can be derived from various chemical compounds and amino acids. evonik.comborregaard.comvandemark.comtry-chemical.com
Cell-Free Systems for this compound Synthesis and Biotransformation
Information regarding the specific synthesis and biotransformation of this compound using cell-free systems is not found in the provided search results. Cell-free systems, which involve conducting biochemical reactions outside of living cells using purified enzymes or crude cell lysates, offer advantages such as direct control over reaction conditions, reduced reaction times, and the ability to produce cytotoxic compounds. researchgate.netd-nb.infobiorxiv.orgnih.govsigmaaldrich.com
These systems have been successfully applied for the synthesis of various chemicals, including D-lactate, L-lactate, and complex molecules like monoterpenes and hydrogen. d-nb.infobiorxiv.org They allow for the assembly of natural and synthetic enzymatic pathways and the optimization of protein synthesis and folding. researchgate.netd-nb.infobiorxiv.orgnih.gov While the potential exists for cell-free systems to synthesize complex molecules like this compound, there are no reported studies specifically demonstrating this for this compound in the provided literature.
Future Research Directions and Unexplored Areas Pertaining to D Prephenyl Lactate
Integration of Multi-Omics Data for Systems-Level Understanding of D-Prephenyl Lactate (B86563) Metabolism
A significant challenge in understanding compounds like D-prephenyl lactate is the lack of a systems-level perspective on their metabolism. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework to address this gap researchgate.netplos.org. For this compound, such an approach would be instrumental in identifying genes, enzymes, and regulatory networks involved in its biosynthesis, degradation, and transport.
The application of multi-omics could reveal:
Genetic determinants: Identify genes encoding enzymes responsible for this compound synthesis or breakdown.
Transcriptional regulation: Understand how the expression of these genes is controlled under different physiological or environmental conditions.
Protein machinery: Characterize the specific proteins (enzymes, transporters) that interact with this compound or its precursors.
Metabolic flux: Trace the flow of carbon and other elements through pathways involving this compound, providing quantitative insights into its metabolic dynamics.
This integrated approach could potentially uncover the compound's involvement in broader metabolic networks, even if its direct role is currently unknown. The goal would be to move beyond isolated observations to a holistic understanding of this compound's place in cellular and organismal metabolism.
To achieve a comprehensive understanding of this compound's metabolism, a synergistic application of proteomics, transcriptomics, and metabolomics is crucial.
Transcriptomics (e.g., RNA-seq) would identify genes whose expression levels correlate with the presence or absence of this compound or its precursors. This could point to specific metabolic pathways being activated or repressed.
Proteomics (e.g., mass spectrometry-based protein quantification) would then identify the actual enzymes and transporters that are translated and active, providing direct evidence of the protein machinery involved.
Metabolomics (e.g., LC-MS, GC-MS) would directly measure this compound and its related metabolites, allowing for the mapping of its metabolic pathways and the identification of unknown precursors or products. This is particularly vital for novel metabolites where pathways are not yet established.
The integration of these datasets, perhaps using advanced computational tools like PathIntegrate, could help construct predictive models of this compound's metabolic behavior and identify potential biomarkers or therapeutic targets plos.org.
Elucidation of Novel this compound-Related Pathways and Functions
Given the limited knowledge of this compound, a primary future research direction is the comprehensive elucidation of its biosynthetic and catabolic pathways. This compound is recognized as having (R)-lactic acid (D-lactic acid) as a functional parent ebi.ac.uk. D-lactic acid itself is produced by various bacterial species and in mammals via the methylglyoxal (B44143) pathway nih.govfrontiersin.orgwikipedia.orgnih.gov. This suggests that this compound might be a derivative of D-lactic acid or involved in related pathways.
Potential areas of investigation include:
Biosynthesis: Identifying the specific enzymatic steps and precursors leading to this compound formation. This could involve exploring pathways related to aromatic amino acid metabolism, given the "prephenyl" moiety, or novel modifications of D-lactic acid.
Catabolism: Understanding how this compound is broken down, including the enzymes and intermediate products involved.
Biological Functions: Beyond its metabolic fate, determining if this compound possesses specific biological activities, such as signaling roles, antimicrobial properties, or involvement in stress responses. For instance, D-lactate has been shown to induce lysine (B10760008) D-lactylation in host cells, modulating transcription biorxiv.org. Investigating if this compound has similar or distinct signaling functions would be a critical area.
Distribution: Mapping its presence and concentration in different organisms (microbes, plants, animals) and tissues to infer potential physiological or ecological roles.
Potential for Enzyme Discovery and Engineering for Enhanced Specificity and Efficiency
The elucidation of novel this compound-related pathways would naturally lead to the discovery of new enzymes responsible for its synthesis, modification, or degradation. These enzymes could be targets for further characterization and engineering.
Research in this area could focus on:
Enzyme Identification: Isolating and characterizing novel enzymes specific to this compound metabolism. This includes identifying their structures, catalytic mechanisms, cofactor requirements, and kinetic parameters.
Directed Evolution and Rational Design: Engineering these enzymes to enhance their specificity, efficiency, or stability for biotechnological applications. For example, if this compound is found to be a valuable precursor for biomaterials or pharmaceuticals, optimizing its biosynthetic enzymes would be crucial. Advances in high-throughput enzyme discovery and engineering platforms can accelerate this process nih.gov.
Enzymatic Production: Developing enzymatic systems for the efficient and stereospecific production of this compound or its derivatives, which could have applications in industrial biotechnology or synthetic chemistry.
Role in Inter-Kingdom Signaling or Ecological Interactions
The growing understanding of inter-kingdom signaling, where chemical compounds mediate communication between different organisms (e.g., bacteria and hosts), suggests a compelling area for this compound research nih.gov. Given that D-lactate, a related compound, is produced by intestinal bacteria and can influence host cell processes biorxiv.org, this compound might also play a role in such interactions.
Future research could explore:
Microbial Production: Investigating if specific microorganisms produce this compound and under what conditions. This could involve screening microbial consortia, such as those found in the gut microbiome or soil, for its synthesis.
Host-Microbe Interactions: Determining if microbially produced this compound influences host physiology, immunity, or disease states. This could involve studying its absorption, distribution, metabolism, and excretion in host organisms, and its impact on host cells or tissues.
Ecological Niche: Exploring its role in broader ecological contexts, such as plant-microbe interactions, soil biochemistry, or aquatic ecosystems. It could act as a signaling molecule, a nutrient source, or an inhibitory compound for other organisms.
Bioactive Properties: Screening this compound for potential bioactive properties, such as antimicrobial, anti-inflammatory, or immunomodulatory effects, which could have implications for medicine or agriculture.
By systematically addressing these unexplored areas, future research can establish a comprehensive understanding of this compound's significance in biological systems and potentially uncover novel applications.
Q & A
Q. What is the structural characterization of D-prephenyl lactate, and what analytical techniques are used to confirm its configuration?
this compound (a carboxycyclohexadienyl metabolite) was isolated from Neurospora crassa and structurally characterized using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The study confirmed its stereochemistry and intramolecular interactions, critical for understanding its metabolic role . Researchers should prioritize high-resolution NMR (e.g., -, -NMR) and crystallographic data to resolve stereochemical ambiguities, ensuring comparisons with reference spectra from fungal metabolite libraries.
Q. How is this compound biosynthesized in fungal systems, and what enzymatic steps are involved?
Biosynthesis in Neurospora crassa involves enzymatic dehydration of L-arogenate, a precursor in aromatic amino acid pathways. Key enzymes include prephenate dehydratase, which catalyzes the formation of this compound via non-enzymatic and enzymatic pathways. Researchers should analyze enzyme kinetics (e.g., , ) and employ isotopic labeling (e.g., -labeled substrates) to trace metabolic flux .
Q. What is the role of this compound in fungal secondary metabolism?
this compound acts as an intermediate in specialized metabolite pathways, potentially influencing fungal stress responses or signaling. To investigate this, researchers should conduct gene knockout studies targeting biosynthetic enzymes (e.g., CRISPR-Cas9) and profile metabolite changes via LC-MS/MS .
Advanced Research Questions
Q. What methodological challenges arise in isolating this compound from complex biological matrices?
Isolation requires optimizing extraction solvents (e.g., ethyl lactate, a green solvent with polarity tailored for phenolic compounds ) and chromatographic techniques (e.g., reverse-phase HPLC with UV/Vis detection). Challenges include co-elution with structurally similar metabolites. Researchers should employ orthogonal purification strategies, such as ion-exchange chromatography coupled with size-exclusion filtration, and validate purity via mass spectrometry .
Q. How can computational modeling clarify the intermolecular interactions of this compound in enzymatic reactions?
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are effective for modeling hydrogen-bonding networks and conformational stability. For example, MD simulations can predict solvent interactions (as demonstrated for ethyl lactate ), while DFT optimizes transition-state geometries in dehydration reactions. Validate predictions with experimental kinetics data from stopped-flow spectrophotometry .
Q. How do discrepancies in reported biological activities of this compound relate to stereochemical purity?
Contradictions may arise from incomplete resolution of enantiomers. Researchers should use chiral chromatography (e.g., Chiralpak® columns) and circular dichroism (CD) spectroscopy to assess stereochemical purity. Compare bioactivity assays (e.g., enzyme inhibition) between enantiomerically pure and racemic samples to isolate stereospecific effects .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Use Student’s t-test for pairwise comparisons (e.g., treated vs. control fungal cultures) and ANOVA with post-hoc correction (e.g., Tukey’s HSD) for multi-group experiments. For non-linear relationships (e.g., oxygen debt correlation with lactate levels ), apply regression models (log-transformed lactate vs. survival probability) .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Document reaction conditions (solvent, temperature, catalyst) using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Pre-screen conditions via Design of Experiments (DoE) to identify critical variables. Cross-validate results with independent labs and share raw NMR/crystallography data in public repositories (e.g., Zenodo) .
Q. What advanced techniques quantify trace levels of this compound in mixed microbial communities?
Develop a targeted LC-MS/MS method with multiple reaction monitoring (MRM), optimized for fungal lysates. Use deuterated internal standards (e.g., this compound-d) to correct matrix effects. Validate sensitivity via limit of detection (LOD) studies, referencing clinical lactate quantification methods .
Q. How does this compound compare to structurally related metabolites in modulating oxidative stress?
Conduct comparative metabolomics using LC-HRMS to profile redox intermediates (e.g., glutathione, NADPH) in fungal systems exposed to this compound vs. analogs (e.g., L-lactate). Pair with gene expression analysis (qPCR) of oxidative stress markers (e.g., SOD, catalase) to elucidate mechanistic differences .
Methodological Considerations
- Experimental Design : Reference NIH preclinical guidelines for rigor (e.g., blinding, randomization) and include negative/positive controls in bioassays .
- Data Interpretation : Address contradictory results by re-evaluating analytical specificity (e.g., confirm compound identity via HRMS) and biological variability (e.g., fungal strain differences) .
- Reporting Standards : Follow IMRaD (Introduction, Methods, Results, Discussion) structure, with raw data in appendices and processed data in figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
